8-Bromo-1,2,3,4-tetrahydro-1-(2-methylpropyl)-1-benzazocine-5-carboxylic acid
Overview
Description
8-Bromo-1,2,3,4-tetrahydro-1-(2-methylpropyl)-1-benzazocine-5-carboxylic acid is a useful research compound. Its molecular formula is C16H20BrNO2 and its molecular weight is 338.24 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Practical Synthesis of CCR5 Antagonists : A method for synthesizing orally active CCR5 antagonists was developed, starting from 7-bromo-1-propyl-2,3-dihydro-1H-1-benzazepine-4-caboxylate, a derivative related to 8-Bromo-1,2,3,4-tetrahydro-1-(2-methylpropyl)-1-benzazocine-5-carboxylic acid (Ikemoto et al., 2005).
Antimicrobial Activities of Triazoles : Novel series of 1-((5-bromobenzofuran-2-yl-)methyl)-4-substituted phenyl-1H-1,2,3-triazoles, synthesized from 5-bromobenzofuran-2-carboxylic acid, were evaluated for antimicrobial activities against various bacterial strains. This research demonstrates the potential of brominated benzazocine derivatives in antimicrobial applications (Sanjeeva et al., 2021).
Spectroscopic Studies and Structural Analysis
- Crystal Structure of Indazole Derivatives : The crystal structure of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide, derived from bromoindazole-3-carboxylic acid, was studied. This research highlights the significance of brominated benzazocine derivatives in crystallography and structural biology (Anuradha et al., 2014).
Organic Chemistry and Drug Synthesis
- Synthesis of Naphthalenes and Isoquinolines : Commercially available 1-bromobenzocyclobutene, closely related to the benzazocine structure, was used to synthesize substituted naphthalenes, isoquinolines, and benzazocines. This research underscores the versatility of brominated benzazocine derivatives in organic synthesis and drug development (Ramakrishna & Sharp, 2003).
Properties
IUPAC Name |
(5E)-8-bromo-1-(2-methylpropyl)-3,4-dihydro-2H-1-benzazocine-5-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BrNO2/c1-11(2)10-18-7-3-4-12(16(19)20)8-13-9-14(17)5-6-15(13)18/h5-6,8-9,11H,3-4,7,10H2,1-2H3,(H,19,20)/b12-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQDQTZJHBGXURW-XYOKQWHBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCCC(=CC2=C1C=CC(=C2)Br)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CN1CCC/C(=C\C2=C1C=CC(=C2)Br)/C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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